molecular formula C11H14BrN B176673 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 158326-77-3

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B176673
CAS No.: 158326-77-3
M. Wt: 240.14 g/mol
InChI Key: LHPIITJPRRZXEX-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H14BrN. It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 7th position and two methyl groups at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydroquinoline core play crucial roles in binding affinity and specificity. The compound can influence various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPIITJPRRZXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444421
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158326-77-3
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

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